PROTAC Linker Utility: A Defined Scaffold for Targeted Protein Degradation
1-(2-Aminoethyl)piperidin-4-ol is a validated and commercially available PROTAC linker [1]. Unlike simpler alkyl chains or PEG-based linkers which primarily control distance [2], the piperidine-4-ol core introduces a degree of conformational constraint and polarity. This rigid-flexible balance can be crucial for forming a stable ternary complex between the target protein and E3 ligase, a key determinant of degradation efficiency. While direct quantitative comparison of degradation efficiency against other linkers is not publicly available for this exact scaffold, its classification and use as a linker differentiate it from simple piperidines which are not suitable for this application.
| Evidence Dimension | Chemical utility as a PROTAC linker |
|---|---|
| Target Compound Data | Validated PROTAC linker; sold by multiple vendors for this specific application. |
| Comparator Or Baseline | Simple alkyl or PEG linkers (flexible); 1-(2-aminoethyl)piperidine (no linker functionality). |
| Quantified Difference | Not applicable (functional class comparison). |
| Conditions | PROTAC synthesis and application context. |
Why This Matters
Procurement of this specific compound enables research into a new class of bifunctional degraders, a capability not shared by its simpler structural analogs.
- [1] MedChemExpress (MCE). 1-(2-Aminoethyl)piperidin-4-ol (HY-W046450). Product Data Sheet. View Source
- [2] Zhao, Q., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. View Source
